molecular formula C10H16O3 B14739164 (4-Methylcyclohexyl) 2-oxopropanoate CAS No. 6624-85-7

(4-Methylcyclohexyl) 2-oxopropanoate

Katalognummer: B14739164
CAS-Nummer: 6624-85-7
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: JQLMMHBTCISNGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methylcyclohexyl) 2-oxopropanoate is an organic compound with the molecular formula C10H16O3 It is a derivative of cyclohexane, where a methyl group is attached to the fourth carbon of the cyclohexane ring, and a 2-oxopropanoate group is attached to the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexyl) 2-oxopropanoate typically involves the esterification of 4-methylcyclohexanol with 2-oxopropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methylcyclohexyl) 2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-methylcyclohexanone or 4-methylcyclohexanoic acid.

    Reduction: Formation of 4-methylcyclohexyl 2-hydroxypropanoate.

    Substitution: Formation of various esters or amides, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(4-Methylcyclohexyl) 2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of polymers and as a plasticizer in the manufacturing of plastics.

Wirkmechanismus

The mechanism of action of (4-Methylcyclohexyl) 2-oxopropanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active components. The compound can also interact with enzymes involved in metabolic pathways, influencing their activity and leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclohexyl 2-oxopropanoate
  • 4-Methylcyclohexanol
  • 2-Oxopropanoic acid

Uniqueness

(4-Methylcyclohexyl) 2-oxopropanoate is unique due to the presence of both a methyl group and an oxopropanoate group on the cyclohexane ring. This structural feature imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific interactions with biological molecules, making it valuable for various applications.

Eigenschaften

CAS-Nummer

6624-85-7

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

(4-methylcyclohexyl) 2-oxopropanoate

InChI

InChI=1S/C10H16O3/c1-7-3-5-9(6-4-7)13-10(12)8(2)11/h7,9H,3-6H2,1-2H3

InChI-Schlüssel

JQLMMHBTCISNGE-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)OC(=O)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.